molecular formula C14H20N6O2S B2945369 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide CAS No. 1428356-09-5

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Cat. No.: B2945369
CAS No.: 1428356-09-5
M. Wt: 336.41
InChI Key: FGJPPEMOVQDPSZ-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Two-Step Synthesis of Imidazo[1,2-a]pyrimidines : A study reported a two-step regioselective synthesis of imidazo[1,2-a]pyrimidines, starting from 2-aminopyrimidines. This research contributes to the understanding of the synthesis processes involving similar compounds (Rozentsveig et al., 2014).
  • Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Synthesis : Another study explored the DMAP-catalyzed synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, enhancing our understanding of pyrimidine derivatives' synthesis (Khashi et al., 2014).

Chemical Properties and Applications

  • Hydrogen-bonded Assembly in Pyrimidines : A study focused on the hydrogen-bonded assembly in various 4,6-disubstituted 2-amino-5-formylpyrimidines. This research provides insight into the molecular interactions and structural properties of pyrimidine derivatives (Acosta et al., 2013).
  • Synthesis of Bifunctional Oligo-α-aminopyridines : The synthesis and characterization of bifunctional oligo-α-aminopyridines, including similar sulfonamide compounds, were studied, highlighting potential applications in metal complex formation (Hasan et al., 2003).

Biological and Medicinal Research

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives, structurally related to the queried compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).
  • Antimicrobial Activity of Novel Heterocyclic Compounds : Research on the synthesis and biological evaluation of novel heterocyclic compounds incorporating a sulfamido moiety, akin to the queried compound, demonstrated antimicrobial properties (Nunna et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is likely to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s mode of action is similar to that of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. The exact pathways affected would depend on the specific tyrosine kinase being targeted. For instance, if the compound targets the Abelson tyrosine kinase, it could affect the signaling pathways involved in cell growth and division .

Pharmacokinetics

Similar compounds like imatinib have been structurally characterized , which could provide insights into the potential ADME properties of this compound.

Result of Action

The result of the compound’s action would be the inhibition of the activity of specific tyrosine kinases. This could lead to the disruption of cellular processes regulated by these enzymes, such as cell growth and division . In the context of diseases like leukemia, this could potentially lead to the inhibition of cancer cell proliferation .

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-23(21,22)17-9-8-16-13-10-14(19-11(2)18-13)20-12-6-4-5-7-15-12/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPPEMOVQDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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